molecular formula C21H24N4O5S2 B278665 N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide

N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide

Numéro de catalogue B278665
Poids moléculaire: 476.6 g/mol
Clé InChI: VMLYTVZZROFHRX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide is a chemical compound with potential applications in scientific research. This compound is also known as BPTES and is a small molecule inhibitor of glutaminase. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important metabolic process in cancer cells. The inhibition of glutaminase by BPTES has shown promising results in cancer research, and this has led to increased interest in the compound.

Mécanisme D'action

BPTES works by binding to the active site of glutaminase, which prevents the enzyme from catalyzing the conversion of glutamine to glutamate. This inhibition of glutaminase leads to a decrease in the production of ATP and NADPH, which are important energy sources for cancer cells. This, in turn, leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of glutaminase, BPTES has also been shown to inhibit the growth of cancer cells in vitro and in vivo. BPTES has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BPTES has been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using BPTES in lab experiments is its specificity for glutaminase. This allows researchers to selectively target cancer cells without affecting healthy cells. Additionally, BPTES has been shown to be effective in a wide range of cancer cell lines, which makes it a promising candidate for further research.
However, there are also limitations to using BPTES in lab experiments. One of the main limitations is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, BPTES has been shown to have limited bioavailability, which can limit its effectiveness in certain contexts.

Orientations Futures

There are several future directions for research on BPTES. One potential direction is the development of more effective formulations of the compound that address its solubility and bioavailability issues. Additionally, further research is needed to better understand the mechanisms of action of BPTES and its potential applications in other types of cancer. Finally, research is needed to explore the potential of combining BPTES with other cancer therapies to enhance their effectiveness.

Méthodes De Synthèse

The synthesis of BPTES involves several steps, starting with the reaction of 3-aminopropylamine with 3-chloro-1,2-benzothiazole-1,1-dioxide. This reaction produces the intermediate N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]benzamide, which is then reacted with pyrrolidine-1-sulfonyl chloride to produce the final product, N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide.

Applications De Recherche Scientifique

BPTES has potential applications in cancer research, as the inhibition of glutaminase has been shown to be effective in slowing down the growth of cancer cells. In particular, BPTES has shown promise in the treatment of triple-negative breast cancer, which is a particularly aggressive form of breast cancer that is difficult to treat with conventional therapies.

Propriétés

Nom du produit

N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide

Formule moléculaire

C21H24N4O5S2

Poids moléculaire

476.6 g/mol

Nom IUPAC

N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C21H24N4O5S2/c26-21(16-8-10-17(11-9-16)32(29,30)25-14-3-4-15-25)23-13-5-12-22-20-18-6-1-2-7-19(18)31(27,28)24-20/h1-2,6-11H,3-5,12-15H2,(H,22,24)(H,23,26)

Clé InChI

VMLYTVZZROFHRX-UHFFFAOYSA-N

SMILES isomérique

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCCNC3=NS(=O)(=O)C4=CC=CC=C43

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCCNC3=NS(=O)(=O)C4=CC=CC=C43

SMILES canonique

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCCNC3=NS(=O)(=O)C4=CC=CC=C43

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.